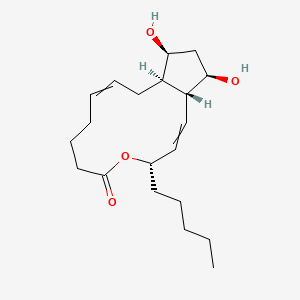
Prostaglandin F2alpha 1,15-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin F2.alpha. 1,15-lactone is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. These compounds play a crucial role in various physiological processes, including inflammation, smooth muscle function, and the regulation of the reproductive system. Prostaglandin F2.alpha. 1,15-lactone, in particular, is known for its involvement in reproductive health and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin F2.alpha. 1,15-lactone involves several key steps, including the formation of lactone intermediates. One of the most efficient methods for synthesizing prostaglandins is the Corey procedure, which utilizes δ-lactone and γ-lactone intermediates. These intermediates are formed through stereo-controlled and enantioselective reactions, often involving catalysts and specific reagents to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of prostaglandin F2.alpha. 1,15-lactone typically follows similar synthetic routes but on a larger scale. The use of biocatalysis and chemoenzymatic methods has been explored to improve the efficiency and yield of the synthesis. These methods often involve the use of enzymes to catalyze specific steps in the synthetic pathway, reducing the need for harsh chemical reagents and conditions .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin F2.alpha. 1,15-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Reduction: Reducing agents like ketoreductase (KRED) are used to achieve diastereoselective reduction of enones.
Substitution: Halogenation and other substitution reactions are facilitated by reagents like halogenated cyclopentane intermediates.
Major Products: The major products formed from these reactions include various prostaglandin analogs, such as fluprostenol, cloprostenol, and latanoprost .
Scientific Research Applications
Prostaglandin F2.alpha. 1,15-lactone has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other prostaglandins and their analogs.
Mechanism of Action
Prostaglandin F2.alpha. 1,15-lactone exerts its effects by binding to specific receptors on the surface of target cells. These receptors, known as prostaglandin receptors, are G protein-coupled receptors (GPCRs) that mediate various intracellular signaling pathways. The binding of prostaglandin F2.alpha. 1,15-lactone to its receptor activates downstream signaling cascades, leading to physiological responses such as smooth muscle contraction and inflammation regulation .
Comparison with Similar Compounds
- Prostaglandin F2.alpha. 1,9-lactone
- Prostaglandin F2.alpha. 1,11-lactone
- Prostaglandin E2 1,15-lactone
- Prostaglandin E3 1,15-lactone
Comparison: Prostaglandin F2.alpha. 1,15-lactone is unique due to its specific lactone ring structure, which imparts distinct biological activities compared to other prostaglandin lactones. Its ability to bind selectively to certain prostaglandin receptors and its stability in various biological environments make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C20H32O4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(1R,4S,13R,14S,16R)-14,16-dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-15-12-13-17-16(18(21)14-19(17)22)10-7-4-5-8-11-20(23)24-15/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/t15-,16+,17+,18-,19+/m0/s1 |
InChI Key |
UTLCNJREJFJDLH-BRIYLRKRSA-N |
Isomeric SMILES |
CCCCC[C@H]1C=C[C@@H]2[C@@H](CC=CCCCC(=O)O1)[C@H](C[C@H]2O)O |
Canonical SMILES |
CCCCCC1C=CC2C(CC=CCCCC(=O)O1)C(CC2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z,9R,11Z,14Z)-9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767737.png)
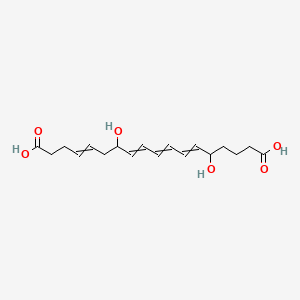
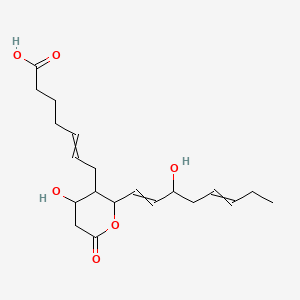
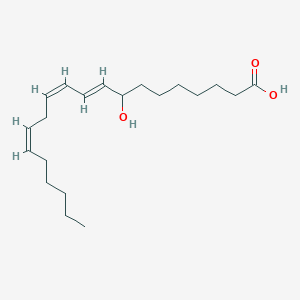
![(5Z)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B10767782.png)
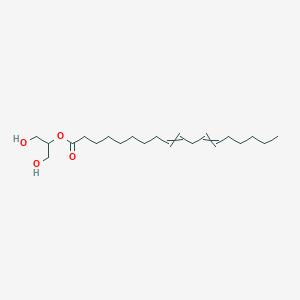
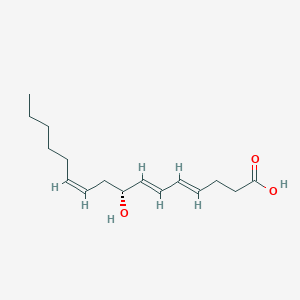
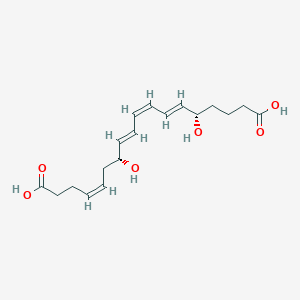
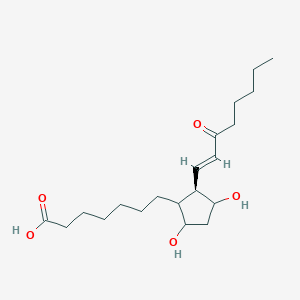




![(5S,6R,7E,9E,11Z,14Z)-6-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10767852.png)
